3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
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Overview
Description
3-(3-Aminopropyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride is a compound that features a unique bicyclo[111]pentane core structure This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic compound.
Functionalization: The propellane undergoes functionalization to introduce the aminopropyl group and the carboxylic acid group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and batch processing. These methods allow for the efficient production of the compound in multigram quantities .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is explored for its potential as a bioisostere, replacing less stable or more toxic groups in biologically active compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and metabolic stability.
Industry: It is used in the development of new materials, including polymers and liquid crystals .
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of an aminopropyl group.
Uniqueness
3-(3-Aminopropyl)bicyclo[11Its aminopropyl group allows for further functionalization, making it a versatile building block in synthetic chemistry .
Biological Activity
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which serves as a non-classical bioisostere of the phenyl ring. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula : C₇H₁₂ClN₁O₂
- Molecular Weight : 177.63 g/mol
- CAS Number : 2173991-78-9
- Physical State : Solid
- Melting Point : Not specified
The bicyclo[1.1.1]pentane framework allows for enhanced interactions with biological targets compared to traditional phenyl-containing compounds. The saturated carbon atoms in the structure contribute to improved metabolic stability and reduced toxicity, making it a promising candidate for drug development.
Pharmacological Studies
Recent studies have demonstrated the compound's potential in modulating various biological pathways:
- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that derivatives of bicyclo[1.1.1]pentane can act as selective ligands for mGluRs, which are crucial in neurological processes. For instance, compounds derived from this structure have shown antagonistic activity against group III mGluRs, indicating potential therapeutic applications in conditions like schizophrenia and anxiety disorders .
- Gamma-Secretase Inhibition : A notable application includes the replacement of the phenyl ring in gamma-secretase inhibitors with bicyclo[1.1.1]pentane structures, leading to enhancements in solubility and membrane permeability without compromising biological activity . This modification has been pivotal in developing treatments for Alzheimer's disease.
Synthesis and Evaluation
A study conducted by Mykhailiuk et al. focused on synthesizing various derivatives of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid and evaluating their biological activities . The findings suggested that modifications at different positions on the bicyclic framework could lead to significant variations in receptor binding affinities and selectivity profiles.
Comparative Analysis of Biological Activity
Properties
Molecular Formula |
C9H16ClNO2 |
---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-3-1-2-8-4-9(5-8,6-8)7(11)12;/h1-6,10H2,(H,11,12);1H |
InChI Key |
YSJOFTIAUXLMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCN.Cl |
Origin of Product |
United States |
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